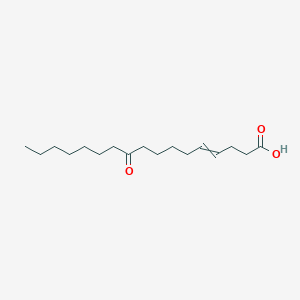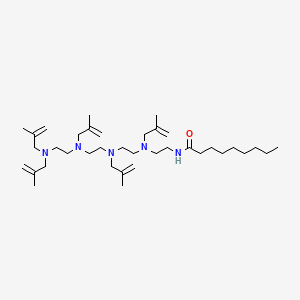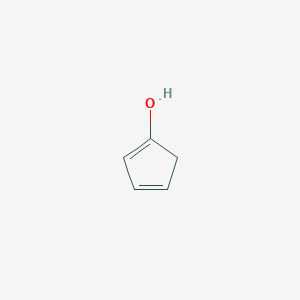
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines elements of benzeneacetic acid, quinazoline, and thioether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with benzyl mercaptan to form the quinazoline core, followed by acylation with benzeneacetic acid derivatives. The final step involves esterification with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in its bioactivity by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the quinazoline core but lacks the thioether group.
4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is unique due to the combination of its quinazoline core, thioether group, and benzeneacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
102038-01-7 |
|---|---|
Molecular Formula |
C24H20N2O3S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[4-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C24H20N2O3S/c1-29-22(27)15-17-11-13-19(14-12-17)26-23(28)20-9-5-6-10-21(20)25-24(26)30-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
WLRQHEZBYSYMQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Ethyl-2-[2-(thiophen-2-yl)ethenyl]pyridin-1-ium iodide](/img/structure/B14333036.png)
![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)

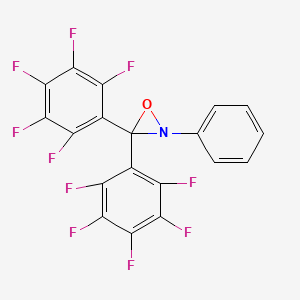
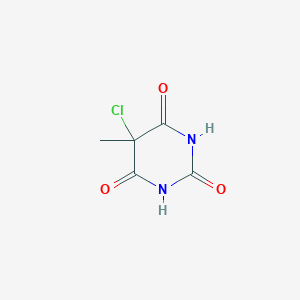
![6-[(Prop-2-en-1-yl)sulfanyl]pyrimidin-2(1H)-one](/img/structure/B14333069.png)

![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)

